Cas no 1203-68-5 (2-Phenylbenzaldehyde)

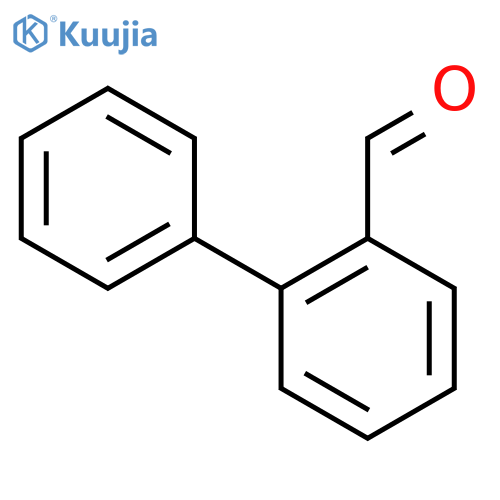

2-Phenylbenzaldehyde structure

商品名:2-Phenylbenzaldehyde

2-Phenylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Phenylbenzaldehyde

- Biphenyl-2-carbaldehyde

- Biphenyl-2-carboxaldehyde

- 2-Biphenylcarboxaldehyde

- 2-Formyl-1,1'-biphenyl

- AKOS005216888

- 2-FORMYL-BIPHENYL

- J-510257

- SY003223

- biphenyl formaldehyde

- Z727783562

- 2-Difenilaldeide [Italian]

- 1203-68-5

- [1,1'-Biphenyl]carboxaldehyde

- FT-0633478

- 2-phenyl-benzaldehyde

- CS-W002824

- biphenylaldehyde

- (1,1'-Biphenyl)-2-carboxaldehyde

- biphenyl aldehyde

- biphenyl-2 -aldehyde

- EN300-51583

- 2-Biphenylcarbaldehyde

- (1,1'-Biphenyl)carboxaldehyde

- biphenyl carboxaldehyde

- SCHEMBL96494

- BB 0255005

- 2-Difenilaldeide

- 55171-99-8

- [1,1'-Biphenyl]-2-carboxaldehyde

- (1,1-biphenyl)-2-carboxaldehyde;2-difenilaldeide

- 2,7-NAPHTHALENEDISULFONYLCHLORIDE

- A25933

- MFCD01740431

- BRN 2081880

- CHEMBL124879

- AC-18698

- 2-formylbiphenyl

- PS-8524

- Biphenyl-2-carboxaldehyde, 96%

- DTXSID80923309

- Biphenylcarboxaldehyde

- [1,1'-biphenyl]-2-carbaldehyde

- biphenyl-2-aldehyde

- LCRCBXLHWTVPEQ-UHFFFAOYSA-N

- DB-021493

-

- MDL: MFCD01740431

- インチ: 1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H

- InChIKey: LCRCBXLHWTVPEQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC=CC=C2C=O

計算された属性

- せいみつぶんしりょう: 182.07300

- どういたいしつりょう: 182.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 1.130 g/mL at 25 °C(lit.)

- ふってん: 91-92 °C/0.15 mmHg(lit.)

- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >

- 屈折率: n20/D >1.6220(lit.)

- PSA: 17.07000

- LogP: 3.16610

- ようかいせい: 未確定

2-Phenylbenzaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:DV1771000

-

危険物標識:

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:2-8°C

- リスク用語:R36/37/38

2-Phenylbenzaldehyde 税関データ

- 税関コード:2912299000

- 税関データ:

中国税関コード:

2912299000概要:

291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

要約:

291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2-Phenylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F697755-1g |

2-Formyl-1,1'-biphenyl |

1203-68-5 | 1g |

$ 70.00 | 2023-02-03 | ||

| abcr | AB233286-5 g |

2-Phenylbenzaldehyde, 95%; . |

1203-68-5 | 95% | 5 g |

€126.60 | 2023-07-20 | |

| abcr | AB233286-10g |

2-Phenylbenzaldehyde, 95%; . |

1203-68-5 | 95% | 10g |

€139.40 | 2024-06-12 | |

| Alichem | A019119662-100g |

2-Phenylbenzaldehyde |

1203-68-5 | 97% | 100g |

$494.40 | 2023-09-04 | |

| AstaTech | 61416-1/G |

2-FORMYL-BIPHENYL |

1203-68-5 | 97% | 1g |

$30 | 2023-09-16 | |

| abcr | AB233286-10 g |

2-Phenylbenzaldehyde, 95%; . |

1203-68-5 | 95% | 10 g |

€178.50 | 2023-07-20 | |

| TRC | F697755-2 g |

2-Formyl-1,1'-biphenyl |

1203-68-5 | 2g |

$ 100.00 | 2022-01-08 | ||

| Chemenu | CM248159-100g |

2-Phenylbenzaldehyde |

1203-68-5 | 95+% | 100g |

$449 | 2022-06-14 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50060-25g |

2-Phenylbenzaldehyde |

1203-68-5 | 95% | 25g |

¥746.0 | 2022-04-28 | |

| Enamine | EN300-51583-25.0g |

[1,1'-biphenyl]-2-carbaldehyde |

1203-68-5 | 95% | 25.0g |

$190.0 | 2023-07-11 |

2-Phenylbenzaldehyde 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1203-68-5 (2-Phenylbenzaldehyde) 関連製品

- 7111-68-4(2'-methyl-[1,1'-biphenyl]-2-carbaldehyde)

- 1210-05-5(Biphenyl-2,2'-dicarboxaldehyde)

- 16191-28-9(4-Methylbiphenyl-2-carboxaldehyde)

- 343604-07-9(3',4'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde)

- 371764-26-0(2'-methyl-[1,1'-biphenyl]-3-carbaldehyde)

- 343604-05-7(3',4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1203-68-5)2-Phenylbenzaldehyde

清らかである:99%

はかる:100g

価格 ($):240.0